molecular formula C8H9ClN2 B1425990 1-(6-Chloropyridin-2-yl)cyclopropanamine CAS No. 1060811-69-9

1-(6-Chloropyridin-2-yl)cyclopropanamine

Cat. No.: B1425990
CAS No.: 1060811-69-9
M. Wt: 168.62 g/mol
InChI Key: OULHYYRPMQERTQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)cyclopropanamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopropane ring fused to a chloropyridine scaffold, a structure commonly explored in the development of bioactive molecules . The cyclopropylamine group is a prominent structural motif found in a range of pharmaceutical agents due to its unique spatial and electronic properties, which can influence a compound's metabolic stability and receptor binding affinity . Similarly, the 6-chloropyridin-2-yl group is a common heterocycle in agrochemicals and pharmaceuticals . This combination makes this compound a valuable bifunctional building block for researchers. Its primary application lies in its use as a key synthetic intermediate. Researchers utilize this compound to introduce the cyclopropylamine moiety into larger, more complex target molecules, particularly in the synthesis of potential drug candidates and other fine chemicals . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULHYYRPMQERTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717102
Record name 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-69-9
Record name 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation of 6-Chloropyridin-2-yl Precursors

One common approach involves the cyclopropanation of a suitable 6-chloropyridin-2-yl derivative, followed by introduction or unmasking of the amine group on the cyclopropane ring. This method typically starts with 6-chloropyridin-2-yl-substituted alkenes or halides, which undergo cyclopropanation reactions using reagents such as diazo compounds or Simmons–Smith reagents under controlled conditions.

Reductive Amination of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxaldehyde

Another route involves the synthesis of 1-(6-chloropyridin-2-yl)cyclopropanecarboxaldehyde, which is then subjected to reductive amination to yield the target amine. This method allows for selective introduction of the amine group and can be optimized to improve yield and purity.

Direct Amination of 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic Acid Derivatives

Preparation can also proceed via conversion of 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid derivatives to the corresponding amine through amide intermediates followed by reduction or by direct amination using reagents such as ammonia or amine equivalents in the presence of coupling agents.

Representative Preparation Method from Patent Literature

A detailed example from patent US11180490B2 illustrates the preparation of this compound hydrochloride salt, which is used as an intermediate in the synthesis of cyclopropyl urea derivatives:

  • Starting Material: 1-(p-tolyl)cyclopropanecarboxylic acid (100 mg, 0.567 mmol)
  • Solvent: Dimethylformamide (DMF)
  • Base: Triethylamine (TEA)
  • Procedure: The acid is suspended in DMF, TEA is added, and the mixture is stirred with subsequent steps leading to the formation of this compound hydrochloride.
  • Purification: Reverse-phase high-performance liquid chromatography (RP HPLC)
  • Yield: Approximately 67% for the subsequent conversion step involving this amine.

This method highlights the use of DMF as a solvent and TEA as a base to facilitate the reaction, followed by purification techniques to isolate the amine in high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, Ethanol, Acetonitrile DMF preferred for solubility and reactivity
Base Triethylamine, Sodium hydroxide TEA commonly used to neutralize acid byproducts
Temperature Room temperature to 60°C Elevated temperature (60°C) used in some steps for reaction completion
Reaction Time Several hours to overnight Overnight stirring ensures complete conversion
Purification RP HPLC, crystallization RP HPLC used for final compound isolation

Analytical and Characterization Data

The synthesized this compound hydrochloride is characterized by:

  • Mass Spectrometry (ESI): m/z 437.3 (M+H)
  • Nuclear Magnetic Resonance (NMR, 500 MHz, DMSO-d6): Characteristic proton signals consistent with the cyclopropanamine and pyridine moieties.
  • High-Performance Liquid Chromatography (HPLC): Retention time ~1.38 min (Method B), indicating purity and identity confirmation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Cyclopropanation of alkenes 6-Chloropyridin-2-yl alkenes Diazo compounds, Simmons–Smith Variable Direct ring formation Requires handling of diazo reagents
Reductive amination 1-(6-Chloropyridin-2-yl)cyclopropanecarboxaldehyde Reducing agents (NaBH3CN, etc.) Moderate Selective amine introduction Multi-step synthesis
Amidation and reduction 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acid derivatives Coupling agents, reducing agents Moderate Versatile intermediates Longer synthetic route
Direct amination (patent method) 1-(p-tolyl)cyclopropanecarboxylic acid DMF, TEA, HCl, RP HPLC ~67% Efficient, well-documented Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituent Position and Halogen Type

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituent Key Properties/Applications References
1-(6-Chloropyridin-2-yl)cyclopropanamine C₈H₈ClN₂ 168.62 6-Cl-pyridin-2-yl Potential bioactive intermediate
1-(6-Chloropyridin-3-yl)cyclopropanamine C₈H₈ClN₂ 168.62 6-Cl-pyridin-3-yl Isomeric form; altered electronic effects
1-(4-Chlorophenyl)cyclopropanamine HCl C₉H₁₁Cl₂N 216.10 4-Cl-phenyl Agrochemical intermediate
1-(6-Bromopyridin-3-yl)cyclopropanamine C₈H₈BrN₂ 213.07 6-Br-pyridin-3-yl Bromine’s larger size affects steric bulk

Key Findings :

  • Positional Isomerism: The 2- vs. 3-pyridinyl substitution (e.g., 6-chloropyridin-2-yl vs.
  • Halogen Effects : Bromine (in 6-Br-pyridin-3-yl derivatives) introduces greater steric hindrance and lipophilicity compared to chlorine, which may influence pharmacokinetics .

Variations in Cyclopropane Ring Functionalization

Table 2: Cyclopropane Ring Modifications

Compound Name Molecular Formula Substituent on Cyclopropane Key Functional Groups Applications References
This compound C₈H₈ClN₂ -NH₂ Amine Bioactive scaffold
1-(6-Chloropyridin-2-yl)cyclobutane-1-carboxylate C₁₀H₉ClNO₂ -COO⁻ Carboxylate Synthetic intermediate
1-(Trifluoromethyl)cyclopropanamine HCl C₄H₆F₃N·HCl -CF₃ Trifluoromethyl Cannabinoid receptor modulation

Key Findings :

  • Amine vs. Carboxylate : The amine group in the target compound enhances nucleophilicity, enabling participation in condensation reactions, whereas carboxylate derivatives (e.g., cyclobutane-1-carboxylate) are more polar, affecting solubility .
  • Trifluoromethyl Substitution: Fluorinated analogs exhibit enhanced metabolic stability and membrane permeability, as seen in cannabinoid receptor modulators .

Key Findings :

  • The 6-chloropyridin-2-yl group is recurrent in antimalarial agents (e.g., pyrazolo-pyrimidine derivatives), suggesting its utility in targeting parasitic enzymes .
  • Chlorinated phenylcyclopropanamines (e.g., 1-(3-chlorophenyl) derivatives) are intermediates in agrochemical synthesis, highlighting versatility in industrial applications .

Biological Activity

1-(6-Chloropyridin-2-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a pyridine ring with a chlorine substituent at the 6-position. Its molecular formula is C8_8H9_9ClN2_2. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various receptors and enzymes, which can lead to significant physiological effects. The exact pathways involved depend on the biological context and application of the compound.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

  • Antiparasitic Activity : Studies have shown that analogs of this compound can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with effective concentrations (EC50_{50}) in the low micromolar range. For instance, structural modifications have led to improved activity against this parasite, indicating that the compound's structure is crucial for its efficacy .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

Compound VariantEC50_{50} (μM)Notable Features
This compound-Parent compound
8-Fluoro derivative0.004Enhanced antiparasitic activity
Hydroxyl substituted variant-Altered reactivity and solubility

These modifications demonstrate how changes in chemical structure can lead to variations in biological activity and pharmacokinetic properties.

Study on Antiparasitic Activity

A significant study focused on the antiparasitic effects of several derivatives of this compound. The study reported that certain analogs exhibited enhanced potency against P. falciparum, with some achieving an EC50_{50} as low as 0.010 μM, indicating a promising therapeutic window for further development .

Neuroprotective Potential

Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could significantly reduce neuronal cell death induced by oxidative stress, potentially through the modulation of signaling pathways associated with apoptosis and inflammation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloropyridin-2-yl)cyclopropanamine
Reactant of Route 2
1-(6-Chloropyridin-2-yl)cyclopropanamine

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